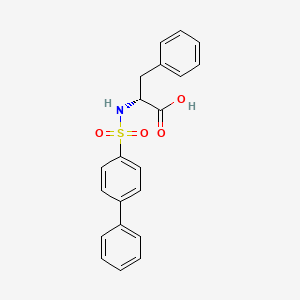
MMP-2/MMP-9InhibitorI
説明
MMP-2/MMP-9 Inhibitor I is a potent inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9 . It is primarily used for Protease Inhibitors applications . It is also known as Compound 5a . This inhibitor synergizes with TNF-α to induce apoptosis in cancer cells .
Synthesis Analysis
The synthesis of MMP-9 inhibitors has been studied extensively. A new MMP-9 inhibitor was constructed based on the structural requirements for selective inhibitors of gelatinases . The constructed compound and its close structural analogs were synthesized and found to have low toxicity .
Molecular Structure Analysis
MMP-2/MMP-9 Inhibitor I acts by binding zinc at the active site of these MMPs . The X-ray crystal structure of the MMP-9 enzyme in combination with aryl sulfonamide anthranilate hydroxamate inhibitor was used to accentuate the computer-aided screening of MMP-9 inhibitors .
Chemical Reactions Analysis
MMP-2/MMP-9 Inhibitor I is involved in blocking MMP-2/MMP-9-dependent invasion in cell culture models . It has been shown to be orally active in animal models of tumor growth and metastasis .
Physical And Chemical Properties Analysis
MMP-2/MMP-9 Inhibitor I is a solid substance . It is soluble in DMSO to 200 mg/mL .
科学的研究の応用
Cancer Treatment and Metastasis Prevention
- Therapeutic Effect on Hepatocarcinoma : MMP-2/MMP-9 inhibitors, particularly caffeic acid and caffeic acid phenyl ester, have demonstrated significant tumor regression and anti-metastatic potential in hepatocarcinoma cells. These compounds selectively inhibit MMP-2 and MMP-9 activities and transcription, leading to suppressed tumor growth and liver metastasis in vivo (Chung et al., 2004).
Anti-Inflammatory Applications
- Inhibition in Colitis Models : A protein inhibitor from Lupinus albus has shown efficacy in inhibiting MMP-2 and MMP-9 in vitro and in vivo. This inhibitor effectively reduced symptoms of colitis in mice models, suggesting potential for nutraceutical applications in pathologies associated with high MMP-9 activity in the digestive system (Mota et al., 2021).
Cardiovascular Disease Treatment
- Role in Myocardial Infarction : MMP inhibitors, especially those targeting MMP-9, have been proposed as potential therapies to prevent heart failure post-myocardial infarction. Their administration in experimental models has significantly inhibited the progression of various cardiovascular diseases, including left ventricular remodeling and pump dysfunction (Creemers et al., 2001).
Neurological Disease Management
- Cognitive Impairment Prevention : Inhibitors of MMP-2 and MMP-9 have been effective in preventing cognitive impairment induced by pneumococcal meningitis in rats. These inhibitors maintained blood-brain barrier integrity and improved memory and learning outcomes in affected animals (Barichello et al., 2014).
Ophthalmology
- Inhibition of Corneal Lymphangiogenesis : The selective MMP-2 and MMP-9 inhibitor SB-3CT has been shown to effectively reduce corneal lymphangiogenesis and macrophage infiltration during inflammation. This indicates potential therapeutic applications in treating transplant rejection and other lymphatic disorders in the eye (Du et al., 2017).
Rheumatology
- Impact on Rheumatoid Arthritis : In rheumatoid arthritis, MMP-9, but not MMP-2, promotes synovial fibroblast survival, inflammation, and cartilage degradation. Targeting MMP-9 could thus provide a more effective approach for preventing joint destruction in this condition (Xue et al., 2014).
Dentistry
- Applications in Dental Diseases : MMP inhibitors, specifically targeting MMP-2 and MMP-9, have potential applications in treating various dental diseases. The only FDA-approved treatment involving MMP inhibitors is for periodontitis, indicating a potential wider use in the field of dentistry (Boelen et al., 2019).
将来の方向性
MMP-2/MMP-9 Inhibitor I has potential therapeutic applications in various diseases. For instance, it has been suggested that MMP-9 inhibition may be used to prevent neuropathic pain induced after major surgeries and trauma, whereas MMP-2 inhibition may be used to treat established neuropathic pain such as diabetic neuropathy . Furthermore, there is ongoing research into the development of selective MMP inhibitors, which could lead to improved treatment strategies for various conditions .
特性
IUPAC Name |
3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYHBQIDTNHWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



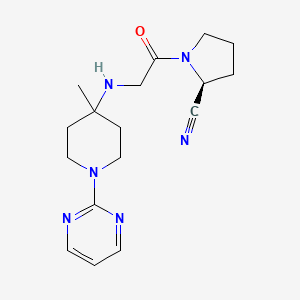

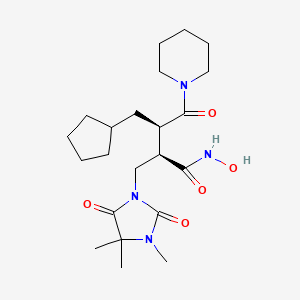
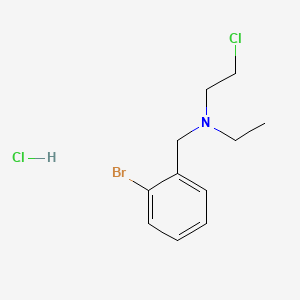
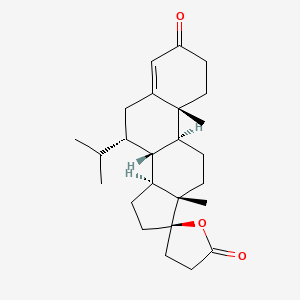
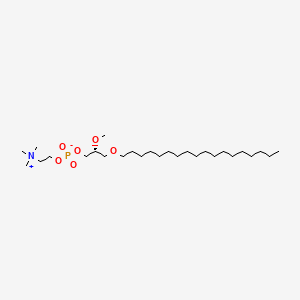
![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)
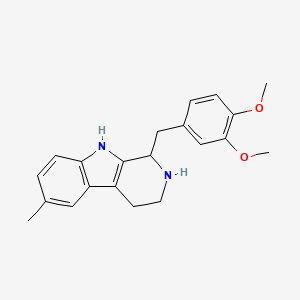
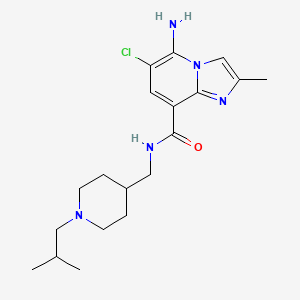
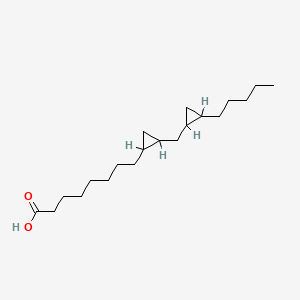
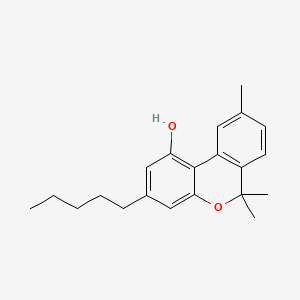
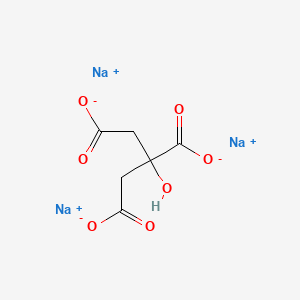
![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)
![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)